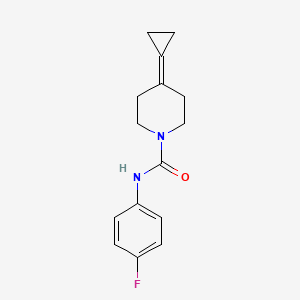

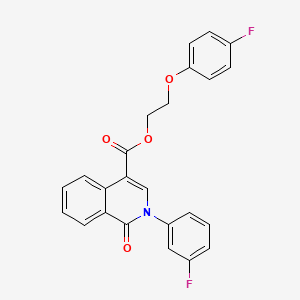

![molecular formula C20H26N6O B2378449 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcyclohex-3-ene-1-carboxamide CAS No. 2199041-42-2](/img/structure/B2378449.png)

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcyclohex-3-ene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcyclohex-3-ene-1-carboxamide” is a complex organic molecule. It contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a type of azaheterocyclic compound . This core is attached to a cyclobutyl group, an azetidin-3-yl group, and a methylcyclohex-3-ene-1-carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a [1,2,4]triazolo[4,3-b]pyridazine core . This core is a type of azaheterocyclic compound, which are compounds containing one or more nitrogen atoms as well as at least one other non-carbon atom (heteroatom) in a ring structure . The exact 3D structure and conformation of this compound would need to be determined through techniques such as X-ray crystallography .Scientific Research Applications

Enaminones and Heterocyclic Amine Applications

Enaminones have been utilized as key intermediates in the synthesis of substituted pyrazoles, exhibiting antitumor and antimicrobial activities. These compounds engage in reactions with active methylene compounds and aliphatic amines, leading to the formation of diverse heterocyclic structures with potential biological activities. Specifically, compounds synthesized through these methods have shown cytotoxic effects against human cancer cell lines, comparable to those of standard chemotherapeutic agents, and have also been evaluated for antimicrobial efficacy (Riyadh, 2011).

Pyridazine Derivatives in Antitumor Applications

Another area of research focuses on pyridazine derivatives, such as the synthesis of 8-carbamoyl-3-methylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045), which has been investigated for its antitumor activity. This compound, along with its analogs, has been screened against murine tumors, showing significant efficacy. Its mechanism of action is suggested to involve metabolic activation leading to a metabolite that possesses antitumor properties, indicating its potential as an alternative to existing chemotherapeutic agents (Stevens et al., 1987).

Antimicrobial Activity of Heterocyclic Compounds

The synthesis of new heterocyclic compounds bearing a thiazole moiety has demonstrated potent insecticidal effects against agricultural pests. These compounds, incorporating structural features such as pyrazole, thiazole, and triazolopyrimidine, have been evaluated for their toxicological impact on the cotton leafworm, showcasing significant potency and offering insights into potential applications in pest control (Soliman et al., 2020).

Future Directions

Compounds with a [1,2,4]triazolo[4,3-b]pyridazine core are of interest in medicinal chemistry due to their potential biological activity . Future research could involve the synthesis and testing of analogs of this compound, investigation of its mechanism of action, and optimization of its properties for potential therapeutic use .

Properties

IUPAC Name |

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O/c1-24(20(27)15-6-3-2-4-7-15)16-12-25(13-16)18-11-10-17-21-22-19(26(17)23-18)14-8-5-9-14/h2-3,10-11,14-16H,4-9,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZFAYUHVVUNMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5CCC=CC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol](/img/structure/B2378368.png)

![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] methanesulfonate](/img/structure/B2378369.png)

![2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol](/img/structure/B2378375.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2378376.png)

![1-(2,5-difluorobenzyl)-3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378377.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2378388.png)